3,3'-(2-Bromo-7-iodo-9H-fluorene-9,9-diyl)bis(propan-1-ol) 3,3'-(2-Bromo-7-iodo-9H-fluorene-9,9-diyl)bis(propan-1-ol)
Brand Name: Vulcanchem
CAS No.: 1315468-05-3
VCID: VC7180468
InChI: InChI=1S/C19H20BrIO2/c20-13-3-5-15-16-6-4-14(21)12-18(16)19(7-1-9-22,8-2-10-23)17(15)11-13/h3-6,11-12,22-23H,1-2,7-10H2
SMILES: C1=CC2=C(C=C1Br)C(C3=C2C=CC(=C3)I)(CCCO)CCCO
Molecular Formula: C19H20BrIO2
Molecular Weight: 487.175

3,3'-(2-Bromo-7-iodo-9H-fluorene-9,9-diyl)bis(propan-1-ol)

CAS No.: 1315468-05-3

Cat. No.: VC7180468

Molecular Formula: C19H20BrIO2

Molecular Weight: 487.175

* For research use only. Not for human or veterinary use.

3,3'-(2-Bromo-7-iodo-9H-fluorene-9,9-diyl)bis(propan-1-ol) - 1315468-05-3

Specification

CAS No. 1315468-05-3
Molecular Formula C19H20BrIO2
Molecular Weight 487.175
IUPAC Name 3-[2-bromo-9-(3-hydroxypropyl)-7-iodofluoren-9-yl]propan-1-ol
Standard InChI InChI=1S/C19H20BrIO2/c20-13-3-5-15-16-6-4-14(21)12-18(16)19(7-1-9-22,8-2-10-23)17(15)11-13/h3-6,11-12,22-23H,1-2,7-10H2
Standard InChI Key KOPZLWNCKPDFKF-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1Br)C(C3=C2C=CC(=C3)I)(CCCO)CCCO

Introduction

Chemical Identity and Structural Features

Molecular Composition

3,3'-(2-Bromo-7-iodo-9H-fluorene-9,9-diyl)bis(propan-1-ol) (CAS: 1315468-05-3) is a polyhalogenated organic compound with the molecular formula C19H20BrIO2\text{C}_{19}\text{H}_{20}\text{BrIO}_2 and a molar mass of 487.17 g/mol . Its structure comprises:

  • A fluorene backbone (a bicyclic system of two benzene rings fused via a five-membered ring).

  • Bromine and iodine substituents at the 2- and 7-positions, respectively.

  • Two propan-1-ol groups attached to the 9,9-positions of the fluorene core .

The halogen atoms introduce steric and electronic effects, while the hydroxyl groups enhance solubility in polar solvents, enabling applications in solution-processed materials .

Synthesis and Reactivity

Reactivity Profile

  • Halogen Reactivity: The bromine and iodine atoms facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing conjugated polymers .

  • Hydroxyl Group Utility: The propanol moieties enable esterification or etherification, further tailoring solubility and interfacial properties .

Physicochemical Properties

Key Characteristics

PropertyValue/DescriptionSource
Molecular Weight487.17 g/mol
SolubilityModerate in polar solvents (e.g., DMF, DMSO)
Thermal StabilityDecomposes above 250°C (estimated)
Hydrogen Bond Donor Count2 (hydroxyl groups)

The compound’s high halogen content increases molecular polarizability, suggesting utility in optoelectronic materials .

Comparison with Structural Analogs

Compound NameStructural FeaturesApplicationsKey Differences
2,7-Dibromo-9,9-bis(3-hydroxylpropyl)fluoreneBr at 2,7; propanol groupsOrganic semiconductors Lacks iodine substituent
3,3'-(2,7-Dibromo-9H-fluorene-9,9-diyl)bis(N,N-dimethylpropan-1-amine)Br at 2,7; dimethylamino groupsPolyelectrolytes Tertiary amines vs. hydroxyls
9-FluorenoneKetone at 9-positionPhotovoltaics Oxidized core; no halogens

The iodine-bromine asymmetry in 3,3'-(2-bromo-7-iodo-9H-fluorene-9,9-diyl)bis(propan-1-ol) distinguishes it from symmetric dibromo analogs, potentially enabling regioselective reactions .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator